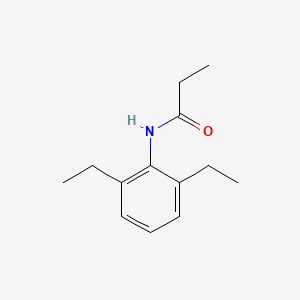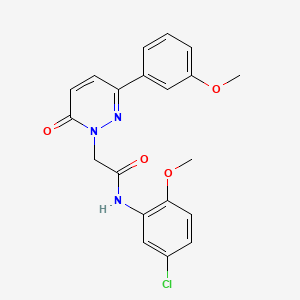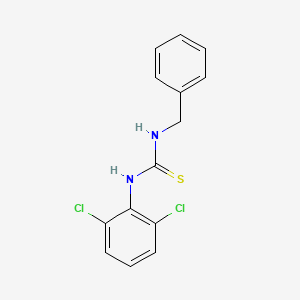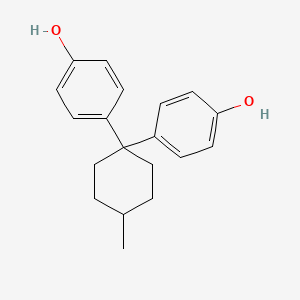![molecular formula C20H29N3O3 B5671197 1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone](/img/structure/B5671197.png)
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and an ethoxyethanone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine and piperidine rings, followed by the introduction of the amino and carbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity for further research and development.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new groups into the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-methoxyethanone: This compound differs by having a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-propoxyethanone: This compound has a propoxy group, potentially leading to different reactivity and interactions.
Uniqueness: 1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]piperidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-14-19(24)22-10-8-16(9-11-22)20(25)23-12-17(18(21)13-23)15-6-4-3-5-7-15/h3-7,16-18H,2,8-14,21H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDGXBIVGZHCD-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5671122.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5671158.png)
![4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE](/img/structure/B5671160.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5671166.png)
![N'-({5-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5671170.png)



![1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5671210.png)
![4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one](/img/structure/B5671213.png)
